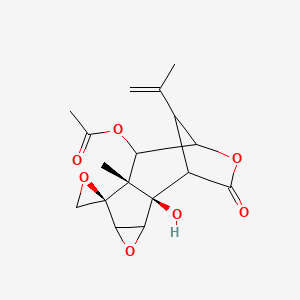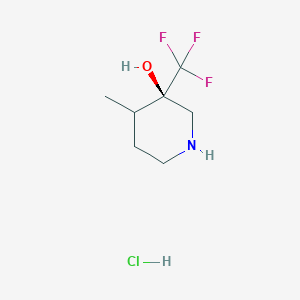
(3R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Hydrochloride Salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding Studies: Used in studies involving receptor-ligand interactions.
Medicine
Drug Development:
Pharmacokinetics: Studied for its effects on the absorption, distribution, metabolism, and excretion of drugs.
Industry
Agrochemicals: Potential use in the development of pesticides or herbicides.
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(3R)-4-methylpiperidin-3-ol: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.
(3R)-3-(trifluoromethyl)piperidin-3-ol: Lacks the methyl group, which may affect its binding affinity to molecular targets.
Uniqueness
The presence of both the trifluoromethyl and hydroxyl groups in (3R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride makes it unique, potentially offering a combination of enhanced lipophilicity and specific binding interactions that are not present in similar compounds.
Properties
Molecular Formula |
C7H13ClF3NO |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
(3R)-4-methyl-3-(trifluoromethyl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-5-2-3-11-4-6(5,12)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5?,6-;/m0./s1 |
InChI Key |
ZBBAHTMOCURVRQ-PQAGPIFVSA-N |
Isomeric SMILES |
CC1CCNC[C@]1(C(F)(F)F)O.Cl |
Canonical SMILES |
CC1CCNCC1(C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


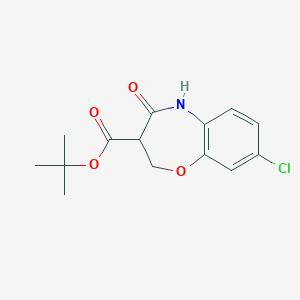
![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
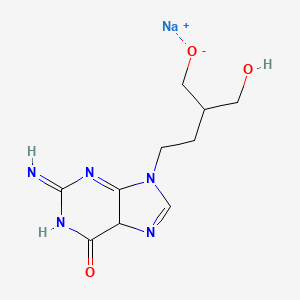
![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)
![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)

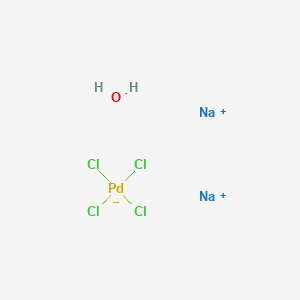
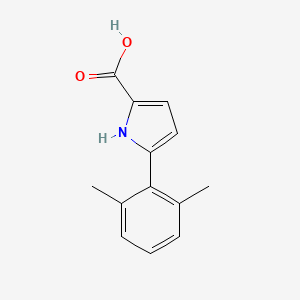
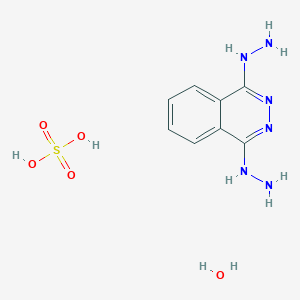

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)
